molecular formula C22H21NO4 B223963 N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide

N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide

Cat. No. B223963
M. Wt: 363.4 g/mol
InChI Key: AZALVVLJPJSRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of WAY-345458 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not widely published. general synthetic methods for similar compounds often involve:

    Formation of the core structure: This may involve cyclization reactions or coupling reactions using appropriate starting materials.

    Functional group modifications: Introduction of specific functional groups through reactions such as alkylation, acylation, or amination.

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

WAY-345458 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-345458 has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving P-glycoprotein inhibitors and multidrug resistance-associated protein 1 modulators.

    Biology: It is utilized in research on cellular transport mechanisms and the role of P-glycoprotein in drug resistance.

    Medicine: WAY-345458 is investigated for its potential therapeutic applications in overcoming drug resistance in cancer treatment.

    Industry: It may be used in the development of new pharmaceuticals and as a tool compound in drug discovery.

Mechanism of Action

WAY-345458 exerts its effects by inhibiting P-glycoprotein, a membrane protein that pumps various substances out of cells. By inhibiting this protein, WAY-345458 can increase the intracellular concentration of certain drugs, thereby enhancing their efficacy. It also modulates c-Jun N-terminal kinases and multidrug resistance-associated protein 1, which are involved in cellular stress responses and drug resistance pathways .

Comparison with Similar Compounds

WAY-345458 is unique in its dual role as a P-glycoprotein inhibitor and a modulator of c-Jun N-terminal kinases and multidrug resistance-associated protein 1. Similar compounds include:

    Verapamil: A calcium channel blocker that also inhibits P-glycoprotein.

    Cyclosporine A: An immunosuppressant that inhibits P-glycoprotein.

    Quercetin: A flavonoid with P-glycoprotein inhibitory activity.

Compared to these compounds, WAY-345458 offers a unique combination of activities, making it a valuable tool in research on drug resistance and cellular transport mechanisms.

properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide

InChI

InChI=1S/C22H21NO4/c1-25-19-13-17(14-20(26-2)21(19)27-3)22(24)23-18-11-9-16(10-12-18)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,23,24)

InChI Key

AZALVVLJPJSRFN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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